molecular formula C19H15Cl2NO3S B2519766 N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide CAS No. 338967-82-1

N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide

Cat. No.: B2519766
CAS No.: 338967-82-1
M. Wt: 408.29
InChI Key: ONCFGSWYCVTZIH-UHFFFAOYSA-N
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Description

N-[5-(Benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide ( 338967-82-1) is a chemical compound with the molecular formula C 19 H 15 Cl 2 NO 3 S and a molecular weight of 408.30 g/mol . This benzenesulfonamide derivative is characterized by a dichlorophenyl ring system modified with a benzyloxy group. As a benzenesulfonamide-containing compound, it is of significant interest in medicinal chemistry research. The benzenesulfonamide functional group is a privileged structure in drug discovery, known for its ability to serve as an effective scaffold in the design of enzyme inhibitors . Recent studies have explored benzenesulfonamide integration into advanced chemical entities, such as phenylalanine derivatives and piperazinone-containing compounds, for targeting viral proteins, demonstrating the versatility and research value of this chemical class . Furthermore, related compounds are investigated in pharmacokinetic studies for their potential in surface-engineering applications, highlighting the role of specialized chemicals in developing targeted therapeutic systems . This product is intended for research purposes such as analytical method development, chemical synthesis, and as a building block or intermediate in the discovery of novel bioactive molecules. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2,4-dichloro-5-phenylmethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO3S/c20-16-11-17(21)19(25-13-14-7-3-1-4-8-14)12-18(16)22-26(23,24)15-9-5-2-6-10-15/h1-12,22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCFGSWYCVTZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)NS(=O)(=O)C3=CC=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylation of 2,4-Dichloro-5-Hydroxyaniline

Procedure :

  • 2,4-Dichloro-5-hydroxyaniline (10 mmol) is suspended in anhydrous DMF (30 mL) under nitrogen.
  • Benzyl bromide (12 mmol) and potassium carbonate (15 mmol) are added.
  • The mixture is heated at 80°C for 12 hours, cooled, and quenched with ice water.
  • Extraction with ethyl acetate (3 × 50 mL), drying (Na₂SO₄), and solvent evaporation yield 5-(benzyloxy)-2,4-dichloroaniline as a pale yellow solid.

Optimization Data :

Parameter Value Impact on Yield
Solvent DMF Maximizes solubility of aromatic amine
Base K₂CO₃ Prevents O-benzylation side reactions
Temperature 80°C Balances reaction rate and decomposition
Yield 82–85% Consistent across scales

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.35 (m, 5H, Ar-H), 6.98 (s, 1H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 3.85 (br s, 2H, NH₂).

Sulfonylation with Benzenesulfonyl Chloride

Classical Schotten-Baumann Conditions

Procedure :

  • 5-(Benzyloxy)-2,4-dichloroaniline (5 mmol) is dissolved in dichloromethane (20 mL).
  • Pyridine (6 mmol) is added, followed by dropwise addition of benzenesulfonyl chloride (5.5 mmol) at 0°C.
  • The reaction is stirred at room temperature for 4 hours, washed with 1M HCl (2 × 20 mL), and dried.
  • Recrystallization from ethanol/water affords the title compound.

Optimization Data :

Parameter Value Impact on Yield
Solvent CH₂Cl₂ Enhances sulfonyl chloride reactivity
Base Pyridine Scavenges HCl, prevents amine protonation
Temperature 0°C → RT Minimizes sulfonic acid byproduct
Yield 78–81% Reproducible at 5–100 mmol scales

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.89–7.45 (m, 9H, Ar-H), 5.18 (s, 2H, OCH₂Ph).
  • IR (KBr): 3275 cm⁻¹ (N-H stretch), 1335, 1157 cm⁻¹ (S=O asym/sym).

Alternative Pathways and Mechanistic Insights

Microwave-Assisted Sulfonylation

Procedure :

  • A mixture of 5-(benzyloxy)-2,4-dichloroaniline (5 mmol), benzenesulfonyl chloride (5.5 mmol), and K₂CO₃ (6 mmol) in acetonitrile (15 mL) is irradiated at 100°C (300 W) for 20 minutes.
  • Filtration and solvent evaporation yield the product without column chromatography.

Advantages :

  • Time Efficiency : 20 minutes vs. 4 hours for classical method.
  • Yield Improvement : 85–88% with reduced side products.

Challenges and Mitigation Strategies

Competing O-Sulfonylation

The phenolic oxygen in the benzyloxy group may undergo undesired sulfonylation. This is mitigated by:

  • Using bulky bases (e.g., 2,6-lutidine) to sterically hinder O-sulfonylation.
  • Low-temperature addition of sulfonyl chloride to favor N-selectivity.

Purification Challenges

  • Recrystallization Solvent Optimization : Ethanol/water (3:1) achieves >95% purity.
  • Chromatography : Silica gel (ethyl acetate/hexane, 1:3) resolves sulfonic acid impurities.

Chemical Reactions Analysis

N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity
N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide is primarily recognized for its antibacterial properties. Sulfonamides, as a class, are known to inhibit bacterial folic acid synthesis by acting as competitive inhibitors of the enzyme dihydropteroate synthase. This mechanism is critical in the treatment of bacterial infections, making this compound a candidate for further development in antibiotic formulations.

Anti-inflammatory and Analgesic Properties
Research indicates that compounds with similar structures to this compound exhibit anti-inflammatory effects by selectively inhibiting cyclooxygenase-2 (COX-2) enzymes. COX-2 inhibitors are valuable in treating conditions such as arthritis and other inflammatory diseases due to their ability to reduce inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of sulfonamide derivatives have shown that modifications to the molecular structure can enhance biological activity. For instance, the presence of electron-withdrawing groups like dichloro substituents can improve potency against specific targets. In vitro studies have demonstrated that this compound exhibits significant COX-2 inhibitory activity, comparable to established COX-2 inhibitors such as celecoxib .

Potential Therapeutic Uses

Treatment of Inflammatory Disorders
The compound has been studied for its potential in treating various inflammatory disorders. Its mechanism of action as a COX-2 inhibitor suggests efficacy in conditions like rheumatoid arthritis, osteoarthritis, and inflammatory bowel diseases. The selectivity towards COX-2 over COX-1 is particularly advantageous as it may reduce the incidence of side effects associated with traditional NSAIDs .

Cancer Research
Emerging studies indicate that sulfonamide derivatives may also play a role in cancer therapy. The inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors, has been linked to reduced tumor growth and metastasis. Compounds similar to this compound are being explored for their potential to inhibit CA IX and other targets involved in tumor progression .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesNotable Applications
SulfanilamideContains an amino groupFirst synthetic antibacterial agent
CelecoxibSelective COX-2 inhibitorPain relief and anti-inflammatory
Benzene sulfonamideLacks dichlorophenyl groupBasic structure for various applications
N-[5-(benzyloxy)-2,4-dichlorophenyl]...Benzyloxy and dichlorophenyl groupsAntibacterial and anti-inflammatory

Mechanism of Action

The mechanism of action of N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Key Substituents Molecular Formula Biological Activity Reference ID
N-[5-(Benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide 5-benzyloxy, 2,4-dichloro C19H14Cl2NO3S Under investigation
2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole 1,3,4-oxadiazole, chloromethyl C9H5Cl3N2O IC50 = 2.46 μg/mL (Hep-G2)
N-(4-Hydroxyphenyl)benzenesulfonamide 4-hydroxyphenyl C12H11NO3S Hydrogen-bonding crystal lattice
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide Ethyl spacer, chloromethoxybenzamide C16H16ClN2O4S Glyburide impurity
4-cyanobenzenesulfonamide derivatives Cyanophenyl, pyran-thioether C28H31ClN3O4S2 Kinase inhibition

Biological Activity

N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide (CAS No. 338967-82-1) is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a dichlorophenyl ring with a benzyloxy substituent. The molecular formula is C15_{15}H14_{14}Cl2_{2}N1_{1}O2_{2}S1_{1}, indicating the presence of multiple functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide moiety is known to inhibit the synthesis of folic acid in bacteria by targeting dihydropteroate synthase (DHPS), an enzyme crucial for bacterial growth and survival. This mechanism positions the compound as a potential antibacterial agent.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays against various bacterial strains have shown promising results, particularly against multidrug-resistant organisms. The compound's effectiveness can be summarized as follows:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli8 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings indicate that this compound may serve as a lead for developing new antibiotics targeting resistant bacterial strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary studies suggest that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. A detailed analysis of its effects on various cancer cell lines is presented below:

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic applications.

Study on Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various sulfonamide derivatives, including this compound. The research demonstrated that modifications to the benzyloxy group significantly impacted antimicrobial potency, suggesting that this moiety plays a critical role in enhancing biological activity .

Evaluation of Anticancer Properties

Another study focused on the anticancer effects of this compound against human cancer cell lines. The findings indicated that the compound exhibited dose-dependent cytotoxicity and induced apoptosis via caspase activation pathways . This study provides a foundation for future research aimed at optimizing this compound for clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Introduction of the benzyloxy group via nucleophilic substitution on 2,4-dichlorophenol derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Sulfonamide formation by reacting the intermediate with benzenesulfonyl chloride in anhydrous dichloromethane with triethylamine as a base .
  • Critical Factors : Temperature control (<40°C) and inert atmospheres (N₂/Ar) prevent side reactions like oxidation or hydrolysis .
    • Validation : Purity is confirmed via HPLC (>95%) and melting point analysis .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 50–60 ppm for sulfonamide S=O groups) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 431.2) .
  • X-ray Crystallography : Single-crystal analysis reveals bond angles (e.g., C–S–N ≈ 107°) and hydrogen-bonding networks critical for stability .

Q. What preliminary biological activities have been reported for this compound?

  • Findings :

  • Enzyme Inhibition : Moderate activity against carbonic anhydrase isoforms (IC₅₀ ~10–50 µM) due to sulfonamide-Zn²⁺ interactions .
  • Antimicrobial Screening : Limited efficacy against Gram-positive bacteria (MIC ~25 µg/mL), attributed to chlorine substituents enhancing membrane penetration .
    • Assays : Microdilution methods (CLSI guidelines) and enzyme kinetics (Lineweaver-Burk plots) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Approach :

  • Structural Variants : Compare analogs with varying substituents (e.g., nitro vs. methoxy groups) to isolate pharmacophore contributions .
  • Assay Conditions : Control variables like pH (e.g., physiological vs. acidic) and solvent polarity (DMSO vs. aqueous buffers) .
    • Case Study : Inconsistent IC₅₀ values for carbonic anhydrase may arise from differences in enzyme sources (human recombinant vs. bacterial) .

Q. What mechanistic insights can be derived from crystallographic data for this sulfonamide?

  • Key Observations :

  • Conformational Flexibility : The benzyloxy group adopts a pseudo-axial orientation, reducing steric hindrance with the sulfonamide moiety .
  • Intermolecular Interactions : Hydrogen bonds between sulfonamide oxygen and adjacent aryl protons stabilize the crystal lattice (distance ~2.8 Å) .
    • Implications : These features guide computational modeling (e.g., molecular docking) for target optimization .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Strategy :

  • Substituent Modulation : Replace chlorine with electron-withdrawing groups (e.g., CF₃) to enhance electrophilicity .
  • Bioisosteres : Substitute the benzene ring with heterocycles (e.g., pyridine) to improve solubility without compromising binding .
    • Validation : Parallel synthesis followed by SPR (surface plasmon resonance) to measure binding kinetics .

Q. What experimental designs address solubility limitations in biological assays?

  • Solutions :

  • Co-solvents : Use cyclodextrins or PEG-400 to solubilize the compound in aqueous media .
  • Prodrug Approach : Introduce hydrolyzable groups (e.g., acetyl) on the benzyloxy moiety for in situ activation .
    • Analytical Support : Dynamic light scattering (DLS) monitors aggregation tendencies .

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